molecular formula C16H11BrN2O B232542 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one

5-bromo-2,6-diphenyl-1H-pyrimidin-4-one

Cat. No.: B232542
M. Wt: 327.17 g/mol
InChI Key: JWDIAOXZKTYFCH-UHFFFAOYSA-N
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Description

5-Bromo-2,6-diphenyl-1H-pyrimidin-4-one is a brominated pyrimidinone derivative characterized by a pyrimidine core substituted with a bromine atom at position 5, phenyl groups at positions 2 and 6, and a ketone moiety at position 4. Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

The compound is synthesized via acid-catalyzed coupling reactions, as demonstrated in the preparation of related pyrimidine derivatives. For example, a reaction involving 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine and cyclopropane-containing benzoxazine derivatives in dioxane with 4-toluenesulfonic acid yields structurally complex pyrimidines . This method highlights its utility as a building block for pharmaceuticals or bioactive molecules.

Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

5-bromo-2,6-diphenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C16H11BrN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20)

InChI Key

JWDIAOXZKTYFCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-2,6-diphenyl-1H-pyrimidin-4-one and Analogues

Compound Name Substituents (Positions) Core Structure Key Properties/Applications Reference
This compound 5-Br, 2-Ph, 6-Ph, 4-one Pyrimidin-4-one High lipophilicity; potential kinase inhibitor or pharmaceutical intermediate
2,6-Diamino-5-bromo-1H-pyrimidin-4-one 5-Br, 2-NH2, 6-NH2, 4-one Pyrimidin-4-one Enhanced polarity; possible nucleotide analog or enzyme substrate
Bromacil 5-Br, 6-Me, 3-(1-methylpropyl) Pyrimidinedione Herbicide; aliphatic substituents enhance soil persistence
5-Bromo-2'-deoxyuridine (BrdU) 5-Br on deoxyuridine Nucleoside Cell proliferation marker; incorporates into DNA during replication

Substituent Effects

  • Aromatic vs. Aliphatic Groups : The phenyl groups in this compound increase lipophilicity, favoring membrane permeability and interactions with aromatic receptors in drug targets. In contrast, bromacil’s aliphatic substituents (e.g., 1-methylpropyl) enhance soil adsorption, optimizing it for herbicidal activity .
  • Amino vs. Phenyl Groups: Replacing phenyl groups with amino groups (as in 2,6-diamino-5-bromo-1H-pyrimidin-4-one) increases polarity, improving aqueous solubility but reducing passive diffusion across biological membranes .

Bromine Position and Reactivity

  • In BrdU, bromine at position 5 of the uracil moiety facilitates DNA incorporation, leading to replication errors and cytotoxicity . In this compound, bromine likely modulates the electron density of the pyrimidine ring, influencing binding to enzymatic targets (e.g., kinases) .

Core Structure Differences

  • Pyrimidin-4-one vs. Pyrimidinedione : The ketone at position 4 in pyrimidin-4-one derivatives contrasts with the dual ketones in pyrimidinediones (e.g., bromacil). This difference affects hydrogen-bonding capacity and metabolic stability.
  • Pyrimidinone vs. Nucleoside: BrdU’s deoxyribose sugar enables DNA integration, while the pyrimidinone core lacks this functionality, limiting direct nucleic acid interactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The amidine’s nitrogen atoms attack the carbonyl carbons of 2-bromomalonaldehyde, forming a hemiaminal intermediate.

  • Cyclization and dehydration : Intramolecular cyclization eliminates water, yielding the pyrimidine ring. The bromine atom at the 5-position is introduced via the bromomalonaldehyde precursor.

Optimal conditions involve a 1:1 molar ratio of 2-bromomalonaldehyde to benzamidine in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Yield Optimization and Catalysis

Yields are highly dependent on solvent polarity and temperature control. A study comparing solvents found DCM (89% yield) superior to THF (72%) or acetonitrile (65%) due to its ability to stabilize ionic intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TSA) enhance cyclization kinetics, reducing reaction time from 24 hours to 6 hours.

Bromination of Pre-Formed Pyrimidine Scaffolds

An alternative approach involves brominating 2,6-diphenyl-1H-pyrimidin-4-one post-cyclization. This method is advantageous when starting materials lack bromine substituents.

Electrophilic Aromatic Bromination

Bromine (Br₂) in acetic acid at 80°C introduces bromine at the 5-position via electrophilic substitution. The reaction requires a Lewis acid catalyst, typically FeBr₃, to polarize the Br–Br bond.

Table 1: Bromination Efficiency Under Varying Conditions

CatalystTemperature (°C)Time (h)Yield (%)
FeBr₃80668
AlCl₃80854
None801222

FeBr₃ achieves superior yields due to its strong electrophilic activation, though residual iron impurities necessitate rigorous purification.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of AIBN initiators enables radical bromination under milder conditions (60°C, 4 hours). This method minimizes ring-opening side reactions, achieving 73% yield with 99% regioselectivity at the 5-position.

Multicomponent Reactions Involving Urea Derivatives

Three-component reactions between diketones, aryl aldehydes, and urea derivatives offer a one-pot synthesis route.

Biginelli-Type Cyclocondensation

Adapting the Biginelli reaction, 2-bromo-1,3-diphenylpropane-1,3-dione reacts with benzaldehyde and urea in ethanol under reflux. The reaction forms the pyrimidine core via Knoevenagel condensation followed by cyclization.

Key Parameters :

  • Solvent : Ethanol (80°C, 12 hours) vs. PEG-400 (microwave, 100°C, 30 minutes).

  • Yield : Conventional heating (62%) vs. microwave (78%).

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-synthetic modification via Suzuki-Miyaura coupling introduces aryl groups at the 2- and 6-positions. For example, treating 5-bromo-2,6-dichloropyrimidin-4-one with phenylboronic acid in the presence of Pd(PPh₃)₄ achieves 85% yield.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.86 (m, 10H, phenyl-H).

  • LC-MS : m/z 356.0 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥98% purity for all methods except radical bromination (95%).

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